PPARγ Cellular Agonist Activity: CAS 2034236-27-4 Exhibits a Distinct EC50 Window Relative to Full Glitazone Agonists
In a cellular transactivation assay using mouse PPARγ expressed in HEK293 cells and a Gal4-reporter system, CAS 2034236-27-4 showed an EC50 value of 2.30 × 10³ nM (2.3 μM) [1]. This potency is 23-fold weaker than rosiglitazone (EC50 ~ 0.1 μM) and 7-fold weaker than pioglitazone (EC50 ~ 0.3 μM) when measured under comparable PPARγ-Gal4 conditions, positioning the compound as a low-potency, potentially partial agonist within the TZD class [2]. The attenuated agonism may result from the azetidine-induced conformational bias that limits full helix 12 stabilization, a feature mechanistically distinct from the full glitazone pharmacophore [1][2].
| Evidence Dimension | PPARγ transactivation potency (EC50) |
|---|---|
| Target Compound Data | 2.30 × 10³ nM (2.3 μM) |
| Comparator Or Baseline | Rosiglitazone: EC50 ~ 100 nM; Pioglitazone: EC50 ~ 300 nM (both in Gal4-PPARγ HEK293 reporter assays [2]) |
| Quantified Difference | 23-fold less potent than rosiglitazone; 7.7-fold less potent than pioglitazone |
| Conditions | Mouse PPARγ-Gal4 luciferase reporter in HEK293 cells, 24 h incubation |
Why This Matters
This quantifies the compound's suitability for studying partial PPARγ agonism or biased signaling, a niche where full agonists like rosiglitazone are mechanistically inappropriate.
- [1] BindingDB. Affinity Data for Compound with CAS 2034236-27-4: EC50 2.30E+3 nM – Agonist activity at mouse PPARgamma expressed in HEK293 cells (dual-luciferase reporter assay). BindingDB PrimarySearch_ki, accessed 2026-05-13. View Source
- [2] Gahman, T.C.; et al. Substituted azetidine derivatives as PPARgamma modulators. Patent US8623860B2, 2014. (EC50 data for rosiglitazone and pioglitazone in Gal4-PPARγ HEK293 assay context). View Source
